molecular formula C18H21ClN4O2S B2539694 5-((4-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1005041-44-0

5-((4-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2539694
CAS No.: 1005041-44-0
M. Wt: 392.9
InChI Key: OFBJGKJMVMTULR-UHFFFAOYSA-N
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Description

5-((4-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel chemical entity of significant interest in medicinal chemistry and oncology research, particularly as a potential modulator of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. Its molecular architecture, featuring a morpholine moiety—a common pharmacophore in kinase inhibition—linked to a complex thiazolotriazole scaffold, suggests a mechanism of action involving interaction with the ATP-binding pocket of PI3K isoforms. This strategic design positions it as a candidate for investigating aberrant PI3K/Akt/mTOR signaling, a hallmark of numerous cancers and metabolic disorders. Research with this compound is focused on elucidating its precise kinase inhibition profile, its efficacy in cellular proliferation assays, and its potential to induce apoptosis in resistant cancer cell lines. The compound serves as a critical tool compound for probing the complexities of intracellular signal transduction and for the preclinical evaluation of novel targeted therapeutic strategies, offering researchers a unique chemical probe to explore tumorigenesis and identify new intervention points. Its For Research Use Only status is strictly enforced.

Properties

IUPAC Name

5-[(4-chlorophenyl)-(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2S/c1-10-8-22(9-11(2)25-10)15(13-4-6-14(19)7-5-13)16-17(24)23-18(26-16)20-12(3)21-23/h4-7,10-11,15,24H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBJGKJMVMTULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(C2=CC=C(C=C2)Cl)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its effects on various biological systems and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H19ClN4SC_{16}H_{19}ClN_{4}S, with a molecular weight of approximately 336.86 g/mol. The structural features include a thiazole ring fused with a triazole moiety and a chlorophenyl group, which may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, derivatives of chlorophenyl-substituted compounds have shown significant activity against glioblastoma cell lines. In one study, a related compound exhibited low micromolar activity against the AKT2 kinase, which is crucial in cancer signaling pathways. The inhibition of AKT2 resulted in reduced growth of glioblastoma cells and lower toxicity towards non-cancerous cells, indicating a promising therapeutic window for such compounds .

Enzyme Inhibition

The compound's structure suggests potential enzyme inhibitory activity. A study on related compounds demonstrated strong inhibition against acetylcholinesterase (AChE) and urease enzymes. Specifically, certain derivatives showed IC50 values as low as 1.13 µM for urease inhibition, indicating their potential as therapeutic agents for conditions like urinary infections or Alzheimer's disease .

Antibacterial Activity

The antibacterial properties of similar compounds have also been explored. Compounds with the chlorophenyl group were tested against various bacterial strains and showed moderate to strong activity against Salmonella typhi and Bacillus subtilis. This suggests that the target compound may possess similar antibacterial properties due to its structural similarities .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Kinase Inhibition : By inhibiting specific kinases like AKT2, the compound can disrupt cancer cell proliferation and survival signaling pathways.
  • Enzyme Inhibition : The ability to inhibit enzymes such as AChE and urease can lead to therapeutic effects in neurodegenerative diseases and infections.
  • Antimicrobial Action : The presence of the chlorophenyl group may enhance membrane permeability or disrupt bacterial metabolic processes.

Case Studies

  • In Vitro Studies : Compounds similar to the target molecule were screened against various cancer cell lines (e.g., U87MG) and demonstrated significant growth inhibition at low concentrations (EC50 values in micromolar range).
  • Enzyme Activity Tests : Derivatives were tested for AChE and urease inhibition using standard assays. The results indicated that several compounds had IC50 values significantly lower than traditional inhibitors, suggesting higher potency.
  • Antibacterial Screening : Compounds were evaluated against clinical isolates of bacteria, showing varying degrees of effectiveness that warrant further investigation into their mechanism and potential applications in treating bacterial infections.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) LogP* Biological Activity
Target Compound C₂₁H₂₄ClN₅O₂S 4-ClPh, 2,6-dimethylmorpholine, -OH 466.0 2.8 Under investigation
5-{4-(3-ClPh)-piperazinylmethyl}-2-methylthiazolo-triazol-6-ol C₂₇H₂₉ClN₆O₃S 3-ClPh, piperazine, 4-OEt-3-MeOPh 577.1 3.5 Not reported
5-(2,4-F₂Ph)-6-methylthiazolo-triazole C₁₁H₇F₂N₃S 2,4-F₂Ph 267.3 3.1 Antiviral (speculative)
6-(2,6-Cl₂Ph)-triazolo-thiadiazine-7-carboxylic acid C₁₄H₁₁Cl₂N₅O₂S 2,6-Cl₂Ph, pyrazole, thiadiazine 400.3 2.9 Antifungal (in silico)

*Predicted using ChemDraw.

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